molecular formula C11H10N2O3S B8375108 5-(2-Methoxy-4-nitro-phenyl)-2-methyl-thiazole

5-(2-Methoxy-4-nitro-phenyl)-2-methyl-thiazole

Cat. No.: B8375108
M. Wt: 250.28 g/mol
InChI Key: YIHFWCJPIXWCCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Methoxy-4-nitro-phenyl)-2-methyl-thiazole is a useful research compound. Its molecular formula is C11H10N2O3S and its molecular weight is 250.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H10N2O3S

Molecular Weight

250.28 g/mol

IUPAC Name

5-(2-methoxy-4-nitrophenyl)-2-methyl-1,3-thiazole

InChI

InChI=1S/C11H10N2O3S/c1-7-12-6-11(17-7)9-4-3-8(13(14)15)5-10(9)16-2/h3-6H,1-2H3

InChI Key

YIHFWCJPIXWCCR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(S1)C2=C(C=C(C=C2)[N+](=O)[O-])OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a microwave vial a mixture of 2-bromo-5-nitroanisole (800 mg, 3.38 mmol), potassium acetate (503 mg, 5.07 mmol) and tetrakis(triphenylphosphine)-palladium(0) (197 mg, 0.17 mmol) in N,N-dimethylacetamide (12 mL) were flushed with argon while 2-methylthiazole (1.71 g, 16.9 mmol) was added. The tube was sealed and the mixture irradiated two times for 30 minutes at 160° C. The red-brown mixture was partitioned between ethyl acetate and water. The water layer was re-extracted with ethyl acetate. The combined organic phases were washed three times with water, once with brine, dried with magnesium sulfate and evaporated to dryness. Column chromatography (70 g silica, heptane/ethyl acetate 7:3 v/v) afforded the title compound (360 mg, 42%) as a yellow solid. MS ISP (m/e): 251.1 [(M+H)+]. 1H NMR (CDCl3, 300 MHz): δ (ppm)=8.15 (s, 1H), 7.90 (dd, 1H), 7.84 (s, 1H), 7.72 (d, 1H), 4.05 (s, 3H), 2.76 (s, 3H). Mp 114-117° C.
Quantity
800 mg
Type
reactant
Reaction Step One
Name
potassium acetate
Quantity
503 mg
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
197 mg
Type
catalyst
Reaction Step One
Quantity
1.71 g
Type
reactant
Reaction Step Two
Yield
42%

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